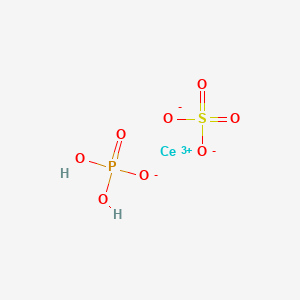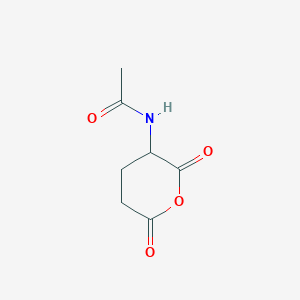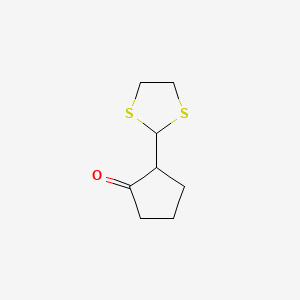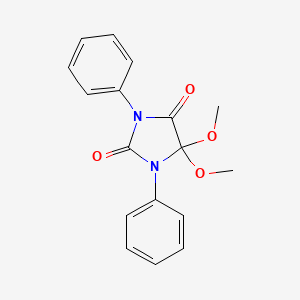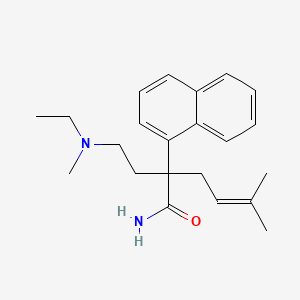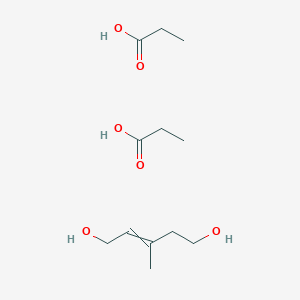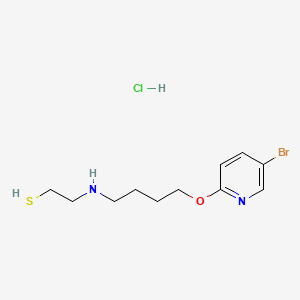
Ethanethiol, 2-(4-(5-bromo-2-pyridyloxy)butyl)amino-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-(4-(5-bromo-2-pyridyloxy)butyl)amino-, hydrochloride is a complex organosulfur compound It is characterized by the presence of a thiol group, a brominated pyridine ring, and a butylamino chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(4-(5-bromo-2-pyridyloxy)butyl)amino-, hydrochloride typically involves multiple steps:
Formation of the Brominated Pyridine Ring: The initial step involves the bromination of pyridine to form 5-bromo-2-pyridine. This can be achieved using bromine in the presence of a suitable catalyst.
Attachment of the Butyl Chain: The next step involves the reaction of 5-bromo-2-pyridine with 4-chlorobutanol to form 4-(5-bromo-2-pyridyloxy)butanol. This reaction is typically carried out in the presence of a base such as potassium carbonate.
Formation of the Thiol Group: The final step involves the reaction of 4-(5-bromo-2-pyridyloxy)butanol with ethanethiol in the presence of a suitable catalyst to form Ethanethiol, 2-(4-(5-bromo-2-pyridyloxy)butyl)amino-. The hydrochloride salt is then formed by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethiol, 2-(4-(5-bromo-2-pyridyloxy)butyl)amino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form dihydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-(4-(5-bromo-2-pyridyloxy)butyl)amino-, hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethanethiol, 2-(4-(5-bromo-2-pyridyloxy)butyl)amino-, hydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The brominated pyridine ring can interact with various receptors, modulating their activity. These interactions affect cellular pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanethiol, 2-(4-(5-bromopyridin-2-yl)oxy)butylamino-, hydrochloride
- Pyridine, 5-bromo-2-(4-(2-mercaptoethyl)amino)butoxy-, hydrochloride
Uniqueness
Ethanethiol, 2-(4-(5-bromo-2-pyridyloxy)butyl)amino-, hydrochloride is unique due to its specific combination of a thiol group, a brominated pyridine ring, and a butylamino chain. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
41287-48-3 |
|---|---|
Molekularformel |
C11H18BrClN2OS |
Molekulargewicht |
341.70 g/mol |
IUPAC-Name |
2-[4-(5-bromopyridin-2-yl)oxybutylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C11H17BrN2OS.ClH/c12-10-3-4-11(14-9-10)15-7-2-1-5-13-6-8-16;/h3-4,9,13,16H,1-2,5-8H2;1H |
InChI-Schlüssel |
HNYGUIIKHLACQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)OCCCCNCCS.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



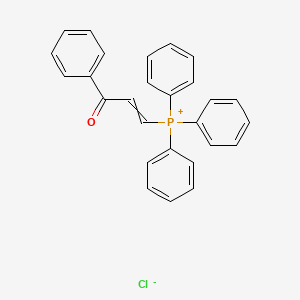
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)


![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
